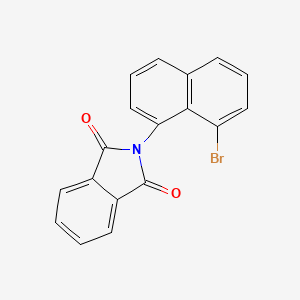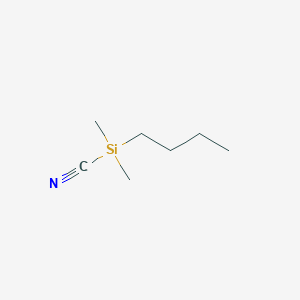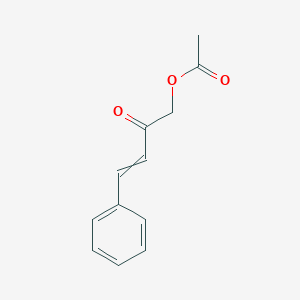![molecular formula C10H9F3O5S B14308409 {2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate CAS No. 112533-10-5](/img/structure/B14308409.png)
{2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate is an organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a phenyl ring, which is further connected to a methyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate typically involves the reaction of 2-hydroxybenzyl acetate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
2-Hydroxybenzyl acetate+Trifluoromethanesulfonic anhydride→2-[(Trifluoromethanesulfonyl)oxy]phenylmethyl acetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonyl group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The acetate group can be reduced to an alcohol under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
{2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of {2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate involves the activation of the trifluoromethanesulfonyl group, which can act as a leaving group in nucleophilic substitution reactions. The phenyl ring can participate in various electrophilic and nucleophilic aromatic substitution reactions, while the acetate group can undergo hydrolysis or reduction.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethanesulfonic acid: A strong acid used in organic synthesis.
Trifluoromethanesulfonyl chloride: A reagent used for introducing trifluoromethanesulfonyl groups.
Phenyl acetate: A simple ester used in organic synthesis.
Propiedades
Número CAS |
112533-10-5 |
|---|---|
Fórmula molecular |
C10H9F3O5S |
Peso molecular |
298.24 g/mol |
Nombre IUPAC |
[2-(trifluoromethylsulfonyloxy)phenyl]methyl acetate |
InChI |
InChI=1S/C10H9F3O5S/c1-7(14)17-6-8-4-2-3-5-9(8)18-19(15,16)10(11,12)13/h2-5H,6H2,1H3 |
Clave InChI |
DZIVUWOIPZELHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=CC=CC=C1OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]-](/img/structure/B14308339.png)
amino}methyl)-4-methylphenol](/img/structure/B14308341.png)

![N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide](/img/structure/B14308346.png)
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane](/img/structure/B14308348.png)


![N''-[4-Chloro-1-oxo-3-(2-phenylethoxy)-1H-2-benzopyran-7-yl]guanidine](/img/structure/B14308359.png)


![N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14308391.png)
![3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B14308394.png)

![Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-](/img/structure/B14308404.png)
